Cas no 2229153-37-9 (2-1-(quinoxalin-2-yl)cyclopropylacetic acid)

2-1-(Quinoxalin-2-yl)cyclopropylacetic acid is a specialized organic compound featuring a quinoxaline moiety fused with a cyclopropane-acetic acid structure. This unique architecture imparts distinct chemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The quinoxaline core contributes to potential biological activity, while the cyclopropylacetic acid group enhances reactivity and stability. Its well-defined molecular framework allows for precise modifications, facilitating applications in drug discovery and material science. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Its versatility and structural specificity make it a useful building block for developing novel bioactive molecules.
2-1-(quinoxalin-2-yl)cyclopropylacetic acid structure
2229153-37-9 structure
Product Name:2-1-(quinoxalin-2-yl)cyclopropylacetic acid
CAS No:2229153-37-9
MF:C13H12N2O2
MW:228.246582984924
CID:6577352
PubChem ID:165647538
Update Time:2025-05-19

2-1-(quinoxalin-2-yl)cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(quinoxalin-2-yl)cyclopropylacetic acid
    • EN300-1822967
    • 2229153-37-9
    • 2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
    • Inchi: 1S/C13H12N2O2/c16-12(17)7-13(5-6-13)11-8-14-9-3-1-2-4-10(9)15-11/h1-4,8H,5-7H2,(H,16,17)
    • InChI Key: KDRDNXDPEIZPQJ-UHFFFAOYSA-N
    • SMILES: OC(CC1(C2C=NC3C=CC=CC=3N=2)CC1)=O

Computed Properties

  • Exact Mass: 228.089877630g/mol
  • Monoisotopic Mass: 228.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 63.1Ų

2-1-(quinoxalin-2-yl)cyclopropylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1822967-1g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
1g
$1200.0 2023-09-19
Enamine
EN300-1822967-5g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
5g
$3479.0 2023-09-19
Enamine
EN300-1822967-10g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
10g
$5159.0 2023-09-19
Enamine
EN300-1822967-0.05g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
0.05g
$1008.0 2023-09-19
Enamine
EN300-1822967-0.1g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
0.1g
$1056.0 2023-09-19
Enamine
EN300-1822967-0.25g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
0.25g
$1104.0 2023-09-19
Enamine
EN300-1822967-0.5g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
0.5g
$1152.0 2023-09-19
Enamine
EN300-1822967-1.0g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
1g
$1599.0 2023-06-02
Enamine
EN300-1822967-2.5g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
2.5g
$2351.0 2023-09-19
Enamine
EN300-1822967-5.0g
2-[1-(quinoxalin-2-yl)cyclopropyl]acetic acid
2229153-37-9
5g
$4641.0 2023-06-02

Additional information on 2-1-(quinoxalin-2-yl)cyclopropylacetic acid

Introduction to 2-1-(quinoxalin-2-yl)cyclopropylacetic acid (CAS No: 2229153-37-9)

2-1-(quinoxalin-2-yl)cyclopropylacetic acid, identified by the Chemical Abstracts Service registry number 2229153-37-9, is a compound of significant interest in the field of medicinal chemistry. This molecule, featuring a unique structural motif combining a quinoxalin ring system with a cyclopropylacetic acid moiety, has garnered attention due to its potential pharmacological properties. The quinoxalin scaffold is well-documented for its presence in various bioactive molecules, while the cyclopropylacetic acid component introduces rigidity and specific interactions that can modulate biological targets. This combination makes 2-1-(quinoxalin-2-yl)cyclopropylacetic acid a promising candidate for further exploration in drug discovery and development.

The structural features of 2-1-(quinoxalin-2-yl)cyclopropylacetic acid contribute to its unique chemical and biological profile. The quinoxalin ring, characterized by a fused benzene and pyridine ring system, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets. In contrast, the cyclopropylacetic acid moiety provides a three-membered ring that can introduce conformational constraints and enhance metabolic stability. These structural elements together suggest that this compound may exhibit selective interactions with specific enzymes or receptors, making it a valuable scaffold for medicinal chemistry innovation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-1-(quinoxalin-2-yl)cyclopropylacetic acid with high precision. Studies have indicated that this compound may interact with targets such as kinases and transcription factors, which are implicated in various diseases, including cancer and inflammatory disorders. The rigid structure of the cyclopropyl moiety is particularly advantageous for achieving high-affinity binding, while the quinoxalin ring provides additional functional handles for further derivatization. These insights have guided the design of novel analogs with enhanced pharmacological activity.

In vitro studies have begun to elucidate the biological activity of 2-1-(quinoxalin-2-yl)cyclopropylacetic acid. Initial experiments have shown promising results in inhibiting specific enzymatic targets, suggesting potential therapeutic applications. For instance, derivatives of this compound have demonstrated inhibitory effects on certain kinases, which are key players in cell signaling pathways associated with cancer progression. Additionally, the compound has shown modulatory effects on inflammatory pathways, indicating its potential utility in treating chronic inflammatory diseases. These findings underscore the importance of 2-1-(quinoxalin-2-yl)cyclopropylacetic acid as a lead compound for further investigation.

The synthesis of 2-1-(quinoxalin-2-yl)cyclopropylacetic acid presents both challenges and opportunities for chemists. The construction of the quinoxalin ring requires multi-step synthetic strategies, often involving cyclization reactions and functional group transformations. However, recent developments in synthetic methodologies have made it more feasible to access this motif efficiently. The cyclopropylacetic acid component can be introduced through various coupling reactions, such as Buchwald-Hartwig coupling or cross-metathesis, which allow for precise control over regioselectivity and stereochemistry. These advances have facilitated the production of high-quality samples for biological testing.

The pharmacokinetic properties of 2-1-(quinoxalin-2-yl)cyclopropylacetic acid are also under investigation to ensure its suitability for therapeutic use. Preliminary data suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for drug development. Further studies are needed to assess its distribution, excretion, and potential side effects. By optimizing its pharmacokinetic profile, researchers aim to enhance the clinical relevance of this molecule and move it closer to clinical trials.

The future directions for research on 2-1-(quinoxalin-2-yl)cyclopropylacetic acid are multifaceted. One area of focus is the development of libraries of derivatives through structure-based drug design principles. By systematically modifying key functional groups within the molecule, researchers can explore new chemical spaces and identify compounds with improved potency and selectivity. Another avenue involves exploring the compound's activity in vivo using animal models of disease. These studies will provide valuable insights into its therapeutic potential and help guide future clinical development efforts.

Collaborations between synthetic chemists, computational biologists, and pharmacologists are essential for maximizing the impact of research on 2-1-(quinoxalin-2-yl)cyclopropylacetic acid. By integrating expertise across disciplines, researchers can accelerate the discovery process and bring new treatments to patients more quickly. The growing interest in this compound underscores its potential as a building block for innovative therapeutics in the coming years.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.